molecular formula C15H16N2O3S B11814276 2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid

2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid

Katalognummer: B11814276
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: WWGYPBXQDFNBCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the thiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Ethylation of the Phenyl Group: The ethyl group can be introduced through Friedel-Crafts alkylation, where the phenyl group is reacted with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Aminothiazol-4-yl)acetic acid: This compound has a similar thiazole ring structure but with an amino group instead of an acetamido group.

    2-(2-Acetamido-4-phenylthiazol-5-yl)acetic acid: Similar structure but without the ethyl substitution on the phenyl group.

    2-(2-Acetamido-4-(4-methylphenyl)thiazol-5-yl)acetic acid: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

Uniqueness

The presence of the acetamido group and the ethyl-substituted phenyl group in 2-(2-Acetamido-4-(4-ethylphenyl)thiazol-5-yl)acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These structural features may enhance its efficacy and selectivity in various applications compared to similar compounds.

Eigenschaften

Molekularformel

C15H16N2O3S

Molekulargewicht

304.4 g/mol

IUPAC-Name

2-[2-acetamido-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C15H16N2O3S/c1-3-10-4-6-11(7-5-10)14-12(8-13(19)20)21-15(17-14)16-9(2)18/h4-7H,3,8H2,1-2H3,(H,19,20)(H,16,17,18)

InChI-Schlüssel

WWGYPBXQDFNBCT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.